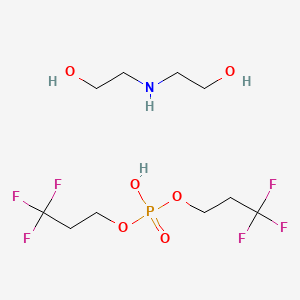

bis(3,3,3-trifluoropropyl) hydrogen phosphate;2-(2-hydroxyethylamino)ethanol

Description

Bis(3,3,3-trifluoropropyl) hydrogen phosphate;2-(2-hydroxyethylamino)ethanol (CAS 65530-64-5) is a diethanolamine (DEA) salt of a fluorinated phosphate ester. Its molecular formula is C₁₀H₂₀F₆NO₆P, with a molecular weight of 395.233 g/mol . The compound features:

- Trifluoropropyl groups: These confer hydrophobicity, thermal stability, and resistance to hydrolysis.

- Phosphate ester backbone: Provides surfactant properties and acidity (pKa ~1–2 for phosphate groups).

Key physical properties include a boiling point of 222°C and a flash point of 88.1°C, indicating moderate thermal stability . Its LogP value of 1.98 suggests balanced lipophilicity and hydrophilicity, making it suitable for emulsifiers or corrosion inhibitors .

Properties

CAS No. |

65530-64-5 |

|---|---|

Molecular Formula |

C10H20F6NO6P |

Molecular Weight |

395.23 g/mol |

IUPAC Name |

bis(3,3,3-trifluoropropyl) hydrogen phosphate;2-(2-hydroxyethylamino)ethanol |

InChI |

InChI=1S/C6H9F6O4P.C4H11NO2/c7-5(8,9)1-3-15-17(13,14)16-4-2-6(10,11)12;6-3-1-5-2-4-7/h1-4H2,(H,13,14);5-7H,1-4H2 |

InChI Key |

AMFUQXQZCMOGCY-UHFFFAOYSA-N |

Canonical SMILES |

C(COP(=O)(O)OCCC(F)(F)F)C(F)(F)F.C(CO)NCCO |

physical_description |

Liquid |

Related CAS |

65530-64-5 |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

General Synthetic Approach

The preparation of bis(3,3,3-trifluoropropyl) hydrogen phosphate;2-(2-hydroxyethylamino)ethanol typically involves the phosphorylation of trifluoropropanol derivatives followed by complexation or salt formation with 2-(2-hydroxyethylamino)ethanol. The key steps include:

Phosphorylation of 3,3,3-trifluoropropanol: Introduction of the phosphate group onto trifluoropropanol to form bis(3,3,3-trifluoropropyl) hydrogen phosphate. This is achieved by reaction with phosphorus oxychloride or related phosphorylating agents under controlled conditions.

Salt Formation with 2-(2-hydroxyethylamino)ethanol: The phosphate intermediate is then reacted with 2-(2-hydroxyethylamino)ethanol to form the corresponding salt or complex, stabilizing the molecule and imparting desired physicochemical properties.

Detailed Synthetic Routes

Based on patent literature and chemical synthesis principles, the following routes are employed:

Phosphorylation Reaction

- Reagents: 3,3,3-trifluoropropanol, phosphorus oxychloride (POCl3), base (e.g., pyridine or triethylamine)

- Conditions: Low temperature (0 to 5 °C) to control reactivity, followed by gradual warming to room temperature

- Mechanism: Nucleophilic substitution where the hydroxyl group of trifluoropropanol attacks the phosphorus center of POCl3, forming the phosphate ester intermediate.

Formation of bis(3,3,3-trifluoropropyl) hydrogen phosphate

- The intermediate phosphate esters are hydrolyzed or neutralized to yield bis(3,3,3-trifluoropropyl) hydrogen phosphate.

Salt Formation with 2-(2-hydroxyethylamino)ethanol

- Reagents: bis(3,3,3-trifluoropropyl) hydrogen phosphate and 2-(2-hydroxyethylamino)ethanol

- Conditions: Mixing in a suitable solvent such as ethanol or N-methylpyrrolidinone (NMP), under mild heating (40–60 °C)

- Outcome: Formation of a stable salt or complex via acid-base interaction between the phosphate hydrogen and the amino group of 2-(2-hydroxyethylamino)ethanol.

Catalytic and Alternative Synthetic Methods

Palladium-catalyzed cross-coupling reactions have been reported in related synthetic schemes for similar fluorinated organophosphorus compounds, employing catalysts such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] or palladium acetate with ligands (XantPhos, BippyPhos) under base conditions (cesium carbonate, potassium carbonate) in solvents like dioxane or water mixtures at elevated temperatures.

Microwave irradiation and alternative solvents (e.g., ethanol, NMP) can be used to enhance reaction rates and yields during the salt formation step.

Data Tables and Analytical Parameters

Molecular and Structural Data

| Parameter | Value |

|---|---|

| Molecular Formula | C10H20F6NO6P |

| Molecular Weight | 395.23 g/mol |

| CAS Number | 65530-64-5 |

| IUPAC Name | This compound |

| SMILES | C(COP(=O)(O)OCCC(F)(F)F)C(F)(F)F.C(CO)NCCO |

| InChI | InChI=1S/C6H9F6O4P.C4H11NO2/c7-5(8,9)1-3-15-17(13,14)16-4-2-6(10,11)12;6-3-1-5-2-4-7/h1-4H2,(H,13,14);5-7H,1-4H2 |

| Physical State | Liquid |

Predicted Collision Cross Section (CCS) for Mass Spectrometry

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 291.02153 | 173.2 |

| [M+Na]+ | 313.00347 | 174.8 |

| [M+NH4]+ | 308.04807 | 173.1 |

| [M+K]+ | 328.97741 | 172.8 |

| [M-H]- | 289.00697 | 162.7 |

| [M+Na-2H]- | 310.98892 | 169.9 |

| [M]+ | 290.01370 | 169.8 |

| [M]- | 290.01480 | 169.8 |

These data assist in confirming the identity and purity of the compound during analytical characterization.

Research Findings and Notes on Preparation

The phosphorylation step requires careful control of temperature and stoichiometry to avoid overreaction or side product formation.

The choice of solvent and base during phosphorylation and salt formation significantly influences yield and purity.

Palladium-catalyzed coupling reactions, while more common in complex fluorinated organics, may be adapted for derivatives or analogues of this compound to introduce functional groups or protective groups as needed.

Protecting groups such as 4-methoxybenzyl, tert-butoxycarbonyl, or trifluoroacetyl may be employed in synthetic intermediates to safeguard reactive sites during multi-step syntheses.

Summary Table of Preparation Steps

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Phosphorylation of trifluoropropanol | 3,3,3-trifluoropropanol + POCl3, base, 0–25 °C | bis(3,3,3-trifluoropropyl) phosphate intermediate |

| Hydrolysis/Neutralization | Water or base addition | bis(3,3,3-trifluoropropyl) hydrogen phosphate |

| Salt formation | bis(3,3,3-trifluoropropyl) hydrogen phosphate + 2-(2-hydroxyethylamino)ethanol, solvent (ethanol/NMP), mild heat | Final compound: this compound salt |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Bis(3,3,3-trifluoropropyl) hydrogen phosphate can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphate group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; often performed in anhydrous conditions.

Substitution: Various nucleophiles, such as amines or alcohols; reactions may require catalysts or specific pH conditions.

Major Products Formed:

Oxidation: Formation of oxidized derivatives, such as phosphates with higher oxidation states.

Reduction: Reduced forms of the compound, potentially leading to the formation of alcohols or amines.

Substitution: New compounds with substituted phosphate groups, depending on the nucleophile used.

Scientific Research Applications

Chemistry: Bis(3,3,3-trifluoropropyl) hydrogen phosphate is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts.

Biology: In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with biological molecules, such as proteins and nucleic acids, makes it useful in various assays and experiments.

Medicine: The compound’s potential therapeutic applications are being explored, particularly in the development of new drugs and diagnostic agents. Its unique chemical structure may offer advantages in targeting specific biological pathways.

Industry: In industrial applications, bis(3,3,3-trifluoropropyl) hydrogen phosphate is used in the production of specialty chemicals, including surfactants and lubricants. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism by which bis(3,3,3-trifluoropropyl) hydrogen phosphate exerts its effects involves its interaction with molecular targets, such as enzymes and receptors. The phosphate group can form strong bonds with active sites, while the trifluoropropyl group may enhance the compound’s stability and reactivity. The amino alcohol component can facilitate interactions with hydrophilic environments, making the compound versatile in different biological and chemical contexts.

Comparison with Similar Compounds

Comparative Data Table

Research Findings and Industrial Relevance

- Fluorination Impact: The trifluoropropyl groups in the target compound enhance hydrolytic stability compared to non-fluorinated phosphates (e.g., 32586-84-8), critical for applications in harsh environments .

- Amine vs. Ether Solubility: The 2-(2-hydroxyethylamino)ethanol moiety improves water solubility over methoxy-containing analogues (e.g., 2-methoxyethanol), broadening compatibility with polar solvents .

- Toxicity Considerations : Unlike mercury-based fluorinated compounds (e.g., 461-19-8), the target compound’s DEA salt form reduces environmental persistence and toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.